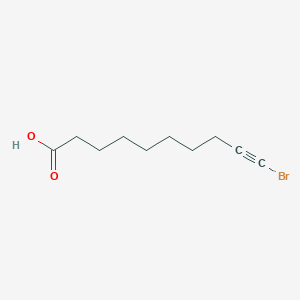

9-Decynoic acid, 10-bromo-

Description

BenchChem offers high-quality 9-Decynoic acid, 10-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Decynoic acid, 10-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

10-bromodec-9-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-6,8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQZZLSTGXYNTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC#CBr)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463065 | |

| Record name | 9-Decynoic acid, 10-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10499-85-1 | |

| Record name | 9-Decynoic acid, 10-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 10-bromo-9-decynoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-bromo-9-decynoic acid is a specialized fatty acid derivative that, while not extensively documented in publicly available literature, holds potential for various applications in research and development, particularly in the synthesis of novel bioactive molecules and functionalized materials. Its structure combines a terminal bromoalkyne with a medium-chain carboxylic acid, offering a unique combination of reactive functional groups. This guide provides a comprehensive overview of its predicted properties, a detailed hypothetical synthesis protocol, and an exploration of its potential biological relevance based on related compounds.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties

| Property | 9-Decynoic Acid (Precursor) | 10-bromo-9-decynoic acid (Predicted) | Data Source |

| Molecular Formula | C₁₀H₁₆O₂ | C₁₀H₁₅BrO₂ | [1][2] |

| Molecular Weight | 168.23 g/mol | 247.13 g/mol | [1][2] |

| Appearance | Not specified | Predicted to be a solid or oil | - |

| Melting Point | Not specified | Predicted to be higher than precursor | - |

| Boiling Point | Not specified | Predicted to be significantly higher than precursor | - |

| Solubility | Not specified | Predicted to be soluble in organic solvents (e.g., DCM, THF, ether) and sparingly soluble in water | - |

Table 2: Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Chemical Shifts / Bands for 10-bromo-9-decynoic acid |

| ¹H NMR (CDCl₃) | δ 4.1-4.2 (t, 2H, -CH₂-Br), 2.3-2.4 (t, 2H, -CH₂-COOH), 1.2-1.8 (m, 10H, aliphatic protons), 10-12 (br s, 1H, -COOH) |

| ¹³C NMR (CDCl₃) | δ 179-181 (-COOH), 80-82 (-C≡C-Br), 38-40 (-C≡C-Br), 33-35 (-CH₂-COOH), 22-30 (aliphatic carbons) |

| IR (Infrared) | ~3300-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~2930, 2850 cm⁻¹ (C-H stretch), ~2200 cm⁻¹ (C≡C stretch, weak), ~1710 cm⁻¹ (C=O stretch) |

| Mass Spec (MS) | Molecular ion peak (M+) at m/z 246 and 248 (due to bromine isotopes), with characteristic fragmentation pattern of a fatty acid. |

Experimental Protocols

As 10-bromo-9-decynoic acid is not commercially available, a synthetic route from 9-decynoic acid is necessary. The following protocol describes a plausible method for its synthesis via bromination of the terminal alkyne.

Synthesis of 10-bromo-9-decynoic acid from 9-Decynoic Acid

Materials:

-

9-Decynoic acid

-

N-Bromosuccinimide (NBS)

-

Silver nitrate (AgNO₃)

-

Acetone

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 9-decynoic acid (1 equivalent) in acetone.

-

Addition of Reagents: To this solution, add N-bromosuccinimide (NBS) (1.1 equivalents) followed by a catalytic amount of silver nitrate (AgNO₃) (0.1 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield pure 10-bromo-9-decynoic acid.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Signaling Pathways and Logical Relationships

The primary utility of 10-bromo-9-decynoic acid in a biological context is as a synthetic building block. The terminal bromoalkyne is a versatile functional group for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for its conjugation to a wide variety of molecules, including fluorescent dyes, biotin tags, or drug molecules. The carboxylic acid moiety provides a handle for further chemical modifications or for anchoring to biological targets.

Caption: Synthetic workflow for 10-bromo-9-decynoic acid and its potential applications.

Biological Properties and Potential Applications

Direct studies on the biological activity of 10-bromo-9-decynoic acid are not available. However, insights can be drawn from related compounds, such as brominated fatty acids found in brominated vegetable oil (BVO).

Studies on BVO have indicated that the consumption of brominated fatty acids can lead to their accumulation in fatty tissues and organs.[3] Animal studies have suggested potential adverse health effects associated with high levels of BVO, including impacts on the thyroid.[2][3] It is important to note that these effects are observed with chronic exposure to a mixture of brominated triglycerides and may not be directly translatable to the acute effects of a single, purified brominated fatty acid like 10-bromo-9-decynoic acid.

The primary potential for 10-bromo-9-decynoic acid in a research and drug development context lies in its utility as a chemical probe or a building block for more complex molecules. The bromoalkyne functionality is particularly valuable for bioconjugation, enabling the attachment of this lipid moiety to proteins, peptides, or other biomolecules to study lipid-protein interactions or to deliver a payload to a specific cellular location.

Conclusion

10-bromo-9-decynoic acid represents a promising, albeit understudied, chemical entity. Its synthesis from readily available 9-decynoic acid appears feasible through established bromination protocols. The predicted chemical and physical properties, along with its versatile reactive handles, make it a valuable tool for chemical biologists and medicinal chemists. While its intrinsic biological activity is unknown and caution is warranted based on data from other brominated lipids, its primary potential lies in its application as a versatile building block for the synthesis of novel probes and therapeutics. Further research is needed to fully characterize this compound and explore its potential applications.

References

In-depth Technical Guide: 9-Decynoic acid, 10-bromo-

A comprehensive review of the chemical properties, synthesis, and biological significance of 9-Decynoic acid, 10-bromo- for researchers, scientists, and drug development professionals.

Chemical Identification and Properties

Initial searches for the specific compound, 9-Decynoic acid, 10-bromo-, did not yield a dedicated CAS (Chemical Abstracts Service) number. This suggests that this particular molecule may be a novel or less-characterized compound. However, a structurally similar compound, 11-Bromo-undec-10-ynoic acid , is documented with the CAS Number: 13030-63-2 . This guide will proceed with available information on related bromoalkynoic acids, drawing parallels where appropriate, while acknowledging the data gap for the precise target molecule.

For related compounds, the presence of both a terminal alkyne and a terminal bromine atom on a fatty acid chain bestows unique chemical reactivity. The triple bond can participate in various addition reactions, while the bromine atom is a good leaving group, making it susceptible to nucleophilic substitution. These features make such compounds versatile building blocks in organic synthesis.

Table 1: Physicochemical Properties of Related Bromoalkynoic Acids

| Property | Value | Reference Compound |

| Molecular Formula | C11H17BrO2 | 11-Bromo-undec-10-ynoic acid |

| CAS Number | 13030-63-2 | 11-Bromo-undec-10-ynoic acid |

| Structure | Br-CH2-C≡C-(CH2)7-COOH | 11-Bromo-undec-10-ynoic acid |

Synthesis and Experimental Protocols

The synthesis of terminal bromoalkynoic acids can be achieved through various established methodologies in organic chemistry. A general and effective approach involves the use of a commercially available shorter-chain ω-haloalkyne which is then coupled with a suitable carboxyl-containing fragment.

A plausible synthetic pathway for a compound like 9-Decynoic acid, 10-bromo- would likely follow a multi-step sequence. One such refined five-step method, known as the Ahmad-Strong synthesis, has been successfully employed for preparing various pentadecynoic acids and could be adapted for this purpose.[1]

General Experimental Workflow for the Synthesis of Bromoalkynoic Acids

Caption: Generalized workflow for bromoalkynoic acid synthesis.

Biological Activity and Potential Applications

While specific biological data for 9-Decynoic acid, 10-bromo- is unavailable, the broader class of brominated organic compounds and fatty acid derivatives exhibits a wide range of biological activities. The incorporation of bromine can enhance the lipophilicity and metabolic stability of a molecule, potentially leading to improved pharmacological properties.

Studies on various brominated compounds have revealed potential applications in several therapeutic areas:

-

Antimicrobial Activity: Brominated phenols and other related structures have demonstrated activity against various pathogenic organisms, including both Gram-positive and Gram-negative bacteria.[2] The presence of a bromo-functional group can contribute to the disruption of microbial cell membranes or interference with essential enzymatic processes.

-

Anticancer and Antiproliferative Effects: Certain natural and synthetic brominated compounds have shown remarkable anti-tumoral and anti-inflammatory properties in both in vitro and in vivo studies.[3] For instance, the stereochemistry of brominated compounds like 3-Br-acivicin has been shown to be crucial for their antimalarial activity, highlighting the importance of specific structural features for biological efficacy.[4]

-

Enzyme Inhibition: The reactivity of the functional groups in bromoalkynoic acids makes them potential candidates for enzyme inhibitors. The alkyne moiety can act as a "warhead" for covalent modification of enzyme active sites, while the overall structure can be tailored for specific binding pockets.

Potential Signaling Pathway Involvement

Given the known activities of related compounds, a hypothetical signaling pathway that could be modulated by a bioactive bromoalkynoic acid is presented below. This is a generalized representation and would require experimental validation for any specific compound.

Caption: Hypothetical cell signaling pathway modulation.

Conclusion and Future Directions

While "9-Decynoic acid, 10-bromo-" remains an uncharacterized compound based on publicly available data, its structural features suggest it could be a valuable tool in chemical biology and drug discovery. The synthesis of this and other novel bromoalkynoic acids, followed by comprehensive biological screening, is a promising avenue for future research. Elucidating the specific cellular targets and mechanisms of action of such compounds could lead to the development of new therapeutic agents with enhanced efficacy and selectivity. Further investigation into the structure-activity relationships of this class of molecules is warranted.

References

An In-depth Technical Guide to 9-Decynoic acid, 10-bromo- for Metabolic Labeling Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic labeling has emerged as a powerful technique for the investigation of dynamic cellular processes. This guide focuses on the application of 9-Decynoic acid, 10-bromo-, a novel terminal alkyne-containing fatty acid analog, for the study of lipid metabolism and protein lipidation. The presence of a terminal alkyne allows for bioorthogonal ligation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the visualization and identification of lipid-modified proteins and other biomolecules. The bromo- functionality provides an additional handle for potential synthetic modifications or as a heavy atom for structural studies. This document provides a comprehensive overview of its synthesis, detailed experimental protocols for its use in metabolic labeling, and its potential applications in cellular biology and drug discovery.

Introduction to Metabolic Labeling with Alkyne Probes

Metabolic labeling with bioorthogonal reporters has revolutionized the study of biomolecules in their native environment. This approach utilizes cellular metabolic pathways to incorporate probes with chemical handles, such as azides or alkynes, into nascent biopolymers. These handles are chemically inert within the cellular milieu but can be selectively reacted with exogenous probes for visualization or affinity purification.

Fatty acids are fundamental building blocks for a variety of cellular structures and signaling molecules. The covalent attachment of fatty acids to proteins, known as lipidation, is a critical post-translational modification that governs protein localization, trafficking, and function. Dysregulation of lipid metabolism and protein lipidation is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases.

9-Decynoic acid, 10-bromo- is a synthetic fatty acid analog designed for metabolic labeling studies. Its key features include:

-

A C10 carbon backbone: Mimics natural medium-chain fatty acids.

-

A terminal alkyne group: A bioorthogonal handle for "click chemistry" ligation.

-

A terminal bromine atom: Offers a site for further chemical modification or acts as a heavy atom.

This guide will detail the synthesis and application of this probe for the interrogation of cellular lipid metabolism.

Synthesis of 9-Decynoic acid, 10-bromo-

The synthesis of 9-Decynoic acid, 10-bromo- can be achieved through a multi-step process starting from commercially available materials. A plausible synthetic route is outlined below.

Reaction Scheme:

Caption: Plausible synthetic route for 9-Decynoic acid, 10-bromo-.

Detailed Synthetic Protocol:

-

Step 1: Synthesis of Dodec-3-yn-1-ol. 1-Decyne is deprotonated with n-butyllithium in anhydrous THF at -78 °C. The resulting acetylide is then reacted with ethylene oxide to yield dodec-3-yn-1-ol after aqueous workup.

-

Step 2: Synthesis of 1-Bromo-dodec-3-yne. Dodec-3-yn-1-ol is treated with phosphorus tribromide in the presence of pyridine to afford 1-bromo-dodec-3-yne.

-

Step 3: Synthesis of Tridec-4-ynenitrile. The bromide is displaced with sodium cyanide in dimethyl sulfoxide (DMSO) to give tridec-4-ynenitrile.

-

Step 4: Synthesis of Tridec-4-ynoic acid. The nitrile is hydrolyzed under acidic conditions (e.g., aqueous sulfuric acid with heating) to yield tridec-4-ynoic acid.

-

Step 5: Synthesis of 9-Decynoic acid, 10-bromo-. The terminal methyl group of tridec-4-ynoic acid is brominated using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride under photochemical conditions.

Note: This is a proposed synthesis and would require optimization and characterization at each step.

Experimental Protocols for Metabolic Labeling

Cell Culture and Metabolic Labeling

This protocol describes the metabolic incorporation of 9-Decynoic acid, 10-bromo- into cultured mammalian cells.

Materials:

-

Mammalian cell line of choice (e.g., HeLa, HEK293T)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

9-Decynoic acid, 10-bromo- (stock solution in DMSO)

-

Fatty acid-free bovine serum albumin (BSA)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.

-

Preparation of Labeling Medium: Prepare a stock solution of 9-Decynoic acid, 10-bromo- in DMSO (e.g., 10 mM). For the labeling medium, dilute the stock solution in complete culture medium to the desired final concentration (typically 10-100 µM). To enhance solubility and cellular uptake, the fatty acid can be pre-complexed with fatty acid-free BSA.

-

Metabolic Labeling: Remove the culture medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.

-

Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal labeling time should be determined empirically for each cell type and experimental goal.

-

Cell Harvesting: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS. The cells are now ready for lysis and downstream analysis.

Cell Lysis and Protein Extraction

Materials:

-

Lysis buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors)

-

Cell scraper

-

Microcentrifuge

Procedure:

-

Add ice-cold lysis buffer to the washed cell monolayer.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Click Chemistry Reaction for Protein Labeling

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter molecule (e.g., a fluorophore or biotin) to the alkyne-labeled proteins.

Materials:

-

Protein lysate containing alkyne-labeled proteins

-

Azide-functionalized reporter molecule (e.g., Azide-Alexa Fluor 488, Azido-Biotin)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

Procedure:

-

In a microcentrifuge tube, combine the following in order:

-

Protein lysate (e.g., 50 µg in 50 µL of lysis buffer)

-

Azide-reporter (final concentration 100 µM)

-

TCEP (final concentration 1 mM)

-

TBTA (final concentration 100 µM)

-

-

Vortex briefly to mix.

-

Add CuSO4 (final concentration 1 mM).

-

Add sodium ascorbate (final concentration 1 mM) to initiate the reaction.

-

Incubate the reaction at room temperature for 1 hour in the dark.

-

The labeled protein sample is now ready for downstream analysis such as SDS-PAGE and in-gel fluorescence scanning or affinity purification.

Caption: Experimental workflow for metabolic labeling and detection.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from metabolic labeling experiments using 9-Decynoic acid, 10-bromo-.

Table 1: Optimization of Labeling Concentration

| Concentration (µM) | Total Protein (mg/mL) | Fluorescence Intensity (Arbitrary Units) |

| 0 (Control) | 2.1 ± 0.2 | 10 ± 2 |

| 10 | 2.0 ± 0.1 | 150 ± 15 |

| 25 | 2.1 ± 0.2 | 350 ± 25 |

| 50 | 1.9 ± 0.1 | 580 ± 40 |

| 100 | 1.5 ± 0.3 | 620 ± 50 |

Table 2: Time-Course of Metabolic Labeling

| Time (hours) | Total Protein (mg/mL) | Fluorescence Intensity (Arbitrary Units) |

| 0 | 2.2 ± 0.1 | 12 ± 3 |

| 2 | 2.1 ± 0.2 | 120 ± 10 |

| 4 | 2.0 ± 0.1 | 280 ± 20 |

| 8 | 2.1 ± 0.2 | 450 ± 35 |

| 16 | 1.9 ± 0.1 | 590 ± 45 |

| 24 | 1.8 ± 0.2 | 610 ± 50 |

Visualization of a Relevant Signaling Pathway

Protein acylation is a key signaling mechanism that can be studied using fatty acid probes. The following diagram illustrates a simplified pathway of protein S-palmitoylation.

Caption: Simplified protein S-acylation and deacylation cycle.

Applications and Future Directions

The use of 9-Decynoic acid, 10-bromo- in metabolic labeling studies opens up several avenues for research:

-

Profiling of Lipidated Proteomes: In combination with mass spectrometry-based proteomics, this probe can be used to identify novel lipidated proteins and their sites of modification.

-

Studying Lipid Trafficking: The fate of the fatty acid analog can be tracked through different cellular compartments and into various lipid species.

-

Drug Discovery: This tool can be used to screen for inhibitors of enzymes involved in lipid metabolism and protein lipidation.

-

Dual-Labeling Studies: The bromine atom could potentially be used in conjunction with other techniques, such as X-ray crystallography, to provide structural insights into lipid-protein interactions.

Future work will focus on validating the metabolic fate of 9-Decynoic acid, 10-bromo- and applying it to specific biological questions in health and disease.

Conclusion

9-Decynoic acid, 10-bromo- represents a versatile chemical tool for the study of lipid metabolism and post-translational modifications. This guide provides the foundational knowledge for its synthesis and application, empowering researchers to explore the dynamic world of cellular lipids with high precision and specificity. The combination of metabolic labeling, click chemistry, and modern analytical techniques will undoubtedly continue to yield significant insights into the fundamental processes of life.

The Bromo-Alkyne Motif: A Versatile Tool in Bioorthogonal Chemistry

For Immediate Release

In the ever-evolving landscape of chemical biology and drug development, the ability to perform highly selective chemical reactions within complex biological systems is paramount. Bioorthogonal chemistry provides a powerful toolkit for such endeavors, enabling researchers to probe and manipulate biological processes in their native environment. Among the diverse array of chemical handles employed, the bromo-alkyne functionality has emerged as a versatile and valuable component, primarily serving as a key synthetic intermediate for the construction of more complex bioorthogonal probes. This technical guide provides an in-depth exploration of the role of bromo-alkynes in bioorthogonal chemistry, detailing their synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Introduction to Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][2] These reactions typically involve two mutually reactive partners—a bioorthogonal probe and a reporter molecule—that are inert to the biological milieu until they come into contact with each other. The "click chemistry" concept, introduced by K. Barry Sharpless, laid the foundation for many bioorthogonal reactions, emphasizing high yields, stereospecificity, and simple reaction conditions.[2]

A cornerstone of bioorthogonal chemistry is the azide-alkyne cycloaddition, a reaction that forms a stable triazole linkage.[2] While the original copper-catalyzed version (CuAAC) is highly efficient, the toxicity of copper has led to the development of copper-free alternatives, most notably the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] SPAAC utilizes strained cyclooctynes that react readily with azides without the need for a catalyst, making it highly suitable for in vivo applications.[1]

The Role of Bromo-Alkynes

Bromo-alkynes are organic compounds containing both a bromine atom and a carbon-carbon triple bond. While not typically employed directly as a primary bioorthogonal reacting partner in the same vein as a strained cyclooctyne, they serve as crucial and versatile synthetic precursors for crafting a variety of bioorthogonal probes.[3] Their utility stems from the reactivity of both the bromine and the alkyne moieties, allowing for sequential and site-selective modifications.

The bromine atom can be readily displaced or participate in cross-coupling reactions, providing a handle for introducing other functionalities. The alkyne group, on the other hand, can be transformed into a more reactive species for bioorthogonal ligation or can itself participate in reactions like the Sonogashira coupling.[]

Synthesis of Bromo-Alkynes

The synthesis of bromo-alkynes is typically straightforward, making them readily accessible building blocks. A common method involves the reaction of a terminal alkyne with a brominating agent.

Experimental Protocol: Synthesis of a Generic 1-Bromoalkyne

Materials:

-

Terminal alkyne (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Silver nitrate (AgNO₃) (catalytic amount, e.g., 0.1 eq)

-

Acetone (solvent)

-

Stir bar

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask containing a stir bar, dissolve the terminal alkyne in acetone.

-

Add a catalytic amount of silver nitrate to the solution.

-

Slowly add N-Bromosuccinimide (NBS) in portions to the stirring solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically filtered to remove solids.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired 1-bromoalkyne.

Note: This is a general procedure and may require optimization for specific substrates.

Bromo-Alkynes as Precursors to Bioorthogonal Probes

The primary role of bromo-alkynes in bioorthogonal chemistry is as intermediates in the synthesis of more complex and reactive probes. The following diagram illustrates a general workflow for converting a bromo-alkyne into a functional bioorthogonal probe.

Caption: General workflow from a bromo-alkyne to a bioorthogonal probe.

Applications in Drug Development and Chemical Biology

The versatility of bromo-alkynes as synthetic intermediates makes them valuable in the development of various tools for drug discovery and chemical biology.

-

Synthesis of Complex Probes: Bromo-alkynes are instrumental in the synthesis of sophisticated molecular probes that can be used to study drug-target interactions, enzyme activity, and post-translational modifications.[3]

-

Pharmaceutical Intermediates: The bromo-alkyne motif is found in the synthetic routes of several pharmaceutical compounds, highlighting its importance in medicinal chemistry.[3]

-

Natural Product Synthesis: The unique reactivity of bromo-alkynes is leveraged in the total synthesis of complex natural products that may possess therapeutic properties.[3]

Quantitative Data on Bioorthogonal Reactions

While direct quantitative data on the bioorthogonal reactivity of simple bromo-alkynes is scarce in the literature, the focus is predominantly on the kinetics of the final, more reactive bioorthogonal handles derived from them, such as strained cyclooctynes. The table below summarizes typical second-order rate constants for some common copper-free click chemistry reactions.

| Bioorthogonal Reaction Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Azide with a monofluorinated cyclooctyne (MFCO) | ~0.1 - 1 | [1] |

| Azide with a difluorinated cyclooctyne (DIFO) | ~1 - 10 | [1] |

| Azide with a dibenzoannulated cyclooctyne (DIBO) | ~0.1 - 1 | [5] |

| Tetrazine with trans-cyclooctene (TCO) | ~10³ - 10⁶ | |

| Tetrazine with a cyclopropene-fused trans-cyclooctene (sTCO) | >10⁶ |

Note: The reactivity of the final bioorthogonal probe is highly dependent on the specific structure and reaction conditions.

Experimental Workflow: Metabolic Labeling and Detection

A common application of bioorthogonal chemistry is the metabolic labeling of biomolecules. In this workflow, a cell or organism is fed a precursor molecule containing a bioorthogonal handle (e.g., an azide or alkyne). This handle is incorporated into newly synthesized biomolecules, which can then be detected by reaction with a complementary reporter molecule. While a bromo-alkyne itself is not typically used for direct metabolic labeling due to potential reactivity, the alkyne group it helps to install is a key component.

Caption: A generalized workflow for metabolic labeling and bioorthogonal detection.

Conclusion

References

An In-depth Technical Guide on the Safety and Handling of 10-Bromo-9-decynoic Acid

Chemical Identification and Physical Properties

While specific data for 10-bromo-9-decynoic acid is limited, the physical properties of related compounds can provide an estimation of its characteristics. The introduction of a bromine atom and a triple bond will influence these properties.

| Property | 10-Bromodecanoic Acid | Note |

| Molecular Formula | C10H19BrO2 | The molecular formula for 10-bromo-9-decynoic acid is C10H15BrO2. |

| Molecular Weight | 251.16 g/mol [1] | The molecular weight for 10-bromo-9-decynoic acid is approximately 247.13 g/mol . |

| Physical State | Solid[2] | 10-bromo-9-decynoic acid is expected to be a solid at room temperature. |

| Melting Point | 38 - 41 °C[2] | The melting point may vary due to the presence of the triple bond. |

| Boiling Point | No information available[2] | Likely to decompose at higher temperatures. |

| Solubility | Insoluble in water; Soluble in alcohol[3] | Expected to have low water solubility but be soluble in organic solvents. |

Hazard Identification and GHS Classification

Based on data for analogous compounds, 10-bromo-9-decynoic acid should be considered a hazardous substance. The following GHS classifications for 10-bromodecanoic acid are provided as a conservative guideline.[2][4]

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2][4] |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[2][4] |

GHS Pictograms:

Precautionary Statements: [2][4]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

No specific toxicological data (e.g., LD50, LC50) is available for 10-bromo-9-decynoic acid. The primary hazards are presumed to be skin, eye, and respiratory tract irritation based on data from similar compounds.[2][4] Chronic effects are unknown. All exposure should be minimized.

Experimental Protocols: Safe Handling Procedures

The following protocols are generalized for handling a potentially hazardous solid compound like 10-bromo-9-decynoic acid in a research setting.

4.1. Engineering Controls:

-

Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5]

-

Ensure a safety shower and eyewash station are readily accessible.

4.2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[5]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider additional protective clothing.[5]

4.3. Weighing and Aliquoting:

-

Perform all weighing and transfer operations within a chemical fume hood.

-

Use a spatula to carefully transfer the solid to a tared weigh boat or container.

-

Avoid creating dust.

-

Close the primary container tightly immediately after use.

-

Clean any spills within the fume hood immediately using appropriate methods.

4.4. Dissolution and Reaction:

-

Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

-

If heating is required, use a controlled heating mantle and ensure proper ventilation.

-

Keep all reaction vessels clearly labeled.

4.5. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents and strong reducing agents.[5]

-

Store locked up.[5]

4.6. Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain.

-

Contaminated containers should be treated as hazardous waste.

First Aid Measures

Immediate medical attention is required in case of significant exposure.[5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[5]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Visualization of Safe Handling Workflow

The following diagram illustrates a generalized workflow for the safe handling of a hazardous chemical powder in a laboratory setting.

References

- 1. 10-Bromodecanoic Acid | C10H19BrO2 | CID 142712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. 9-Decenoic acid | C10H18O2 | CID 61743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 10-Bromodecanoic acid - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

Functionalized Decanoic Acids: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Synthesis, Bioactivity, and Therapeutic Applications

Decanoic acid, a ten-carbon saturated fatty acid, and its functionalized derivatives are emerging as a versatile platform in pharmaceutical sciences. Their unique physicochemical properties, including their ability to enhance drug absorption and modulate cellular pathways, have positioned them as promising candidates for the development of novel drug delivery systems and therapeutic agents. This technical guide provides a comprehensive overview of the current state of research on functionalized decanoic acids, with a focus on their synthesis, quantitative bioactivity, and underlying mechanisms of action.

Synthesis of Functionalized Decanoic Acids

The versatility of the decanoic acid scaffold allows for a wide range of chemical modifications to tailor its properties for specific applications. Common functionalization strategies include esterification, amidation, and conjugation to polymers.

Synthesis of Decanoic Acid-Chitosan Nanoparticles

Decanoic acid can be conjugated to chitosan, a biocompatible and biodegradable polysaccharide, to form self-assembling nanoparticles. These nanoparticles are excellent candidates for oral drug delivery due to the permeation-enhancing effects of decanoic acid and the mucoadhesive properties of chitosan.

Experimental Protocol: Synthesis of Decanoic Acid-Grafted Chitosan Nanoparticles

A common method for synthesizing decanoic acid-grafted chitosan involves the following steps:

-

Activation of Decanoic Acid: Decanoic acid is activated using a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and N-Hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) to form an active ester.

-

Grafting Reaction: The activated decanoic acid is then reacted with chitosan dissolved in an acidic aqueous solution (e.g., 1% acetic acid). The primary amino groups of chitosan react with the active ester of decanoic acid to form amide bonds.

-

Purification: The resulting decanoic acid-grafted chitosan is purified by dialysis against deionized water to remove unreacted reagents and byproducts.

-

Nanoparticle Formation: The purified polymer is then dissolved in an acidic solution and nanoparticles can be formed by techniques such as ionic gelation, where a cross-linking agent like sodium tripolyphosphate (TPP) is added dropwise to the polymer solution under constant stirring.

-

Characterization: The synthesized nanoparticles are characterized for their size, zeta potential, morphology (using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM)), and the degree of decanoic acid substitution (determined by methods like ¹H NMR).

Synthesis of Decanoic Acid Esters (Prodrugs)

Esterification of a drug molecule with decanoic acid can create a lipophilic prodrug. This modification can enhance the drug's oral bioavailability by increasing its permeability across biological membranes.

General Experimental Protocol: Esterification of a Hydroxyl-Containing Drug with Decanoic Acid

-

Reaction Setup: The drug containing a hydroxyl group is dissolved in a suitable aprotic solvent (e.g., dichloromethane, DMF) along with decanoic acid.

-

Coupling Agent: A coupling agent, such as dicyclohexylcarbodiimide (DCC) or EDC, and a catalyst, like 4-dimethylaminopyridine (DMAP), are added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature for a specified period (e.g., 24-48 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea byproduct (in the case of DCC). The filtrate is then washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography.

-

Characterization: The final ester product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data on Functionalized Decanoic Acids

The efficacy of functionalized decanoic acids in drug delivery and as bioactive molecules is supported by a growing body of quantitative data.

Drug Delivery Applications

Functionalized decanoic acids have been shown to significantly improve the oral bioavailability of various drugs by enhancing their intestinal absorption.

| Formulation | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Fold Increase in Oral Bioavailability | Reference |

| Decanoic acid-grafted chitosan nanoparticles | Insulin | 5.56 | 61.18 | Not explicitly quantified, but significant glucose reduction observed | |

| Decanoic acid-conjugated rapeseed protein nanoparticles | Ellagic acid | High (not specified) | High (not specified) | 5.3 |

Enzyme Inhibition

Decanoic acid and its derivatives have been shown to inhibit the activity of various enzymes, suggesting their potential as therapeutic agents for diseases like cancer and metabolic disorders. Perfluorodecanoic acid (PFDA), a fluorinated derivative, has been shown to be a noncompetitive inhibitor of peroxisomal enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase with a Kᵢ of approximately 5 µM.

| Compound | Target Enzyme | IC₅₀ / Kᵢ | Type of Inhibition |

| Perfluorodecanoic acid (PFDA) | Enoyl-CoA hydratase | Kᵢ ≈ 5 µM | Noncompetitive |

| Perfluorodecanoic acid (PFDA) | 3-hydroxyacyl-CoA dehydrogenase | Kᵢ ≈ 5 µM | Noncompetitive |

Signaling Pathways and Experimental Workflows

Functionalized decanoic acids can exert their biological effects by modulating specific cellular signaling pathways. Understanding these pathways is crucial for their rational design as therapeutic agents.

c-Met Signaling Pathway Inhibition by Decanoic Acid

Decanoic acid has been shown to exert anti-tumor effects in hepatocellular carcinoma by targeting the c-Met signaling pathway. c-Met is a receptor tyrosine kinase that, upon binding to its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and motility. Decanoic acid has been found to suppress the phosphorylation of c-Met, thereby inhibiting its activation and downstream signaling.

Caption: Inhibition of the c-Met signaling pathway by decanoic acid.

Experimental Workflow for Assessing Anti-Tumor Effects

A typical workflow to evaluate the anti-tumor properties of a functionalized decanoic acid derivative involves a series of in vitro and in vivo experiments.

Caption: Experimental workflow for evaluating anti-tumor activity.

Conclusion and Future Directions

Functionalized decanoic acids represent a highly promising and adaptable platform for addressing key challenges in drug delivery and therapy. Their ability to enhance the oral bioavailability of poorly permeable drugs and to directly modulate disease-relevant signaling pathways underscores their therapeutic potential. Future research should focus on the development of novel decanoic acid derivatives with improved specificity and potency, as well as on comprehensive preclinical and clinical studies to translate these promising findings into tangible therapeutic benefits for patients. The continued exploration of their mechanisms of action will further enable the rational design of next-generation functionalized decanoic acid-based pharmaceuticals.

Methodological & Application

Application Notes and Protocols for 9-Decynoic acid, 10-bromo- in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Decynoic acid, 10-bromo- is a functionalized fatty acid analog designed for the investigation of cellular lipid metabolism and protein modification. Its unique bifunctional structure, featuring a terminal alkyne group and a terminal bromo group, allows for a dual-pronged approach in experimental cell biology. The terminal alkyne serves as a bioorthogonal handle for "click" chemistry, enabling the visualization and isolation of molecules that have incorporated this fatty acid. The terminal bromo group can act as a reactive moiety, potentially enabling covalent interactions with cellular nucleophiles or serving as a basis for further chemical derivatization.

These application notes provide a comprehensive protocol for the metabolic labeling of mammalian cells with 9-Decynoic acid, 10-bromo-, followed by fluorescent detection using copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.

Data Presentation

The following table provides recommended starting concentrations and incubation times for metabolic labeling of cultured mammalian cells with 9-Decynoic acid, 10-bromo-. These values are derived from established protocols for similar alkyne-functionalized fatty acids and may require optimization for specific cell types and experimental goals.

| Parameter | Recommended Range | Notes |

| Stock Solution Concentration | 10-50 mM in DMSO or Ethanol | Prepare fresh and store at -20°C for short-term use. |

| Working Concentration | 10-100 µM in cell culture medium | Dilute stock solution directly into pre-warmed complete medium. |

| BSA Conjugation (optional) | 1:1 to 1:5 molar ratio (Fatty Acid:BSA) | Recommended for improving solubility and reducing cytotoxicity. |

| Incubation Time | 4 - 24 hours | Dependent on the rate of fatty acid uptake and metabolism by the cell type. |

| Cell Seeding Density | 50-80% confluency | Ensure cells are in a logarithmic growth phase for optimal uptake. |

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Cells with 9-Decynoic acid, 10-bromo-

Materials:

-

9-Decynoic acid, 10-bromo-

-

Dimethyl sulfoxide (DMSO) or Ethanol, cell culture grade

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Adherent mammalian cells (e.g., HeLa, A549)

-

Cell culture plates or coverslips

Procedure:

-

Preparation of Stock Solution:

-

Prepare a 10 mM stock solution of 9-Decynoic acid, 10-bromo- in DMSO or ethanol.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

-

Preparation of Labeling Medium (with BSA conjugation):

-

Warm complete cell culture medium to 37°C.

-

In a sterile tube, dilute the 10 mM stock solution of 9-Decynoic acid, 10-bromo- to the desired final working concentration (e.g., 50 µM) in a small volume of pre-warmed medium.

-

In a separate tube, prepare a solution of fatty acid-free BSA in pre-warmed medium.

-

Add the fatty acid solution to the BSA solution dropwise while gently vortexing to facilitate complex formation. A 1:3 molar ratio of fatty acid to BSA is a good starting point.

-

Incubate the fatty acid-BSA complex at 37°C for 15-30 minutes.

-

Add the complex to the final volume of pre-warmed complete cell culture medium.

-

-

Cell Seeding:

-

Seed adherent cells onto tissue culture plates or glass coverslips in multi-well plates.

-

Allow cells to adhere and grow to 50-80% confluency.

-

-

Metabolic Labeling:

-

Aspirate the existing culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the prepared labeling medium containing 9-Decynoic acid, 10-bromo- to the cells.

-

Incubate the cells for the desired period (e.g., 16 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

Cell Fixation:

-

After incubation, aspirate the labeling medium.

-

Wash the cells twice with PBS.

-

Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.

-

Wash the cells three times with PBS. The cells are now ready for downstream analysis, such as click chemistry.

-

Protocol 2: Fluorescent Detection via Click Chemistry

Materials:

-

Fixed cells metabolically labeled with 9-Decynoic acid, 10-bromo-

-

Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Nuclear stain (e.g., DAPI)

Procedure:

-

Permeabilization:

-

Permeabilize the fixed cells by incubating with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Preparation of Click Reaction Cocktail:

-

Note: Prepare the click reaction cocktail fresh just before use and add the components in the specified order.

-

In a microcentrifuge tube, add the following to PBS to achieve the final concentrations:

-

Fluorescent azide probe (e.g., 2-10 µM)

-

THPTA (e.g., 100 µM)

-

Copper(II) sulfate (e.g., 50 µM)

-

-

Vortex briefly to mix.

-

Add sodium ascorbate (e.g., 1 mM, from a freshly prepared 100 mM stock in water).

-

Vortex gently to mix. The final volume should be sufficient to cover the cells.

-

-

Click Reaction:

-

Aspirate the PBS from the permeabilized cells.

-

Add the click reaction cocktail to the cells, ensuring the cell monolayer is completely covered.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Staining:

-

Aspirate the click reaction cocktail.

-

Wash the cells three times with PBS.

-

If desired, counterstain the nuclei by incubating with a DAPI solution for 5 minutes.

-

Wash the cells twice with PBS.

-

-

Imaging:

-

Mount the coverslips on a microscope slide with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorescent azide and nuclear stain.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for metabolic labeling and detection.

Hypothetical Signaling Pathway Involvement

Caption: Hypothetical pathway of cellular uptake and protein modification.

Application Notes and Protocols for Protein Acylation Profiling using 9-Decynoic Acid

Topic: 9-Decynoic Acid for Protein Acylation Profiling

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "9-Decynoic acid, 10-bromo-" appears to be a misnomer, as a 10-carbon chain with a terminal alkyne at position 9 cannot also have a substituent at position 10. These application notes are based on the use of 9-Decynoic acid , a terminal alkyne fatty acid analog, for protein acylation profiling. The experimental protocols provided are representative of methodologies used for similar short-chain alkyne-tagged fatty acid probes in chemoproteomic studies.

Introduction

Protein acylation is a crucial post-translational modification where fatty acids are attached to proteins, influencing their localization, stability, and function. The study of protein acylation is fundamental to understanding numerous cellular processes, including signal transduction, membrane trafficking, and protein-protein interactions. 9-Decynoic acid is a chemical reporter, a fatty acid analog containing a terminal alkyne group. This bioorthogonal handle allows for the selective labeling and subsequent detection or enrichment of acylated proteins through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." These application notes provide a comprehensive overview and detailed protocols for the use of 9-decynoic acid in protein acylation profiling.

Principle of the Method

The workflow for protein acylation profiling using 9-decynoic acid involves several key steps. First, cells are metabolically labeled by supplementing the culture medium with 9-decynoic acid. The cellular machinery incorporates this fatty acid analog into proteins. Following labeling, cells are lysed, and the proteome is harvested. The alkyne-tagged proteins are then conjugated to a reporter molecule, such as biotin-azide or a fluorescent-azide, via click chemistry. Biotin-tagged proteins can be enriched using streptavidin affinity chromatography, after which the enriched proteins are identified and quantified by mass spectrometry.

Key Applications

-

Identification of novel acylated proteins: Uncover new protein substrates of acylation.

-

Quantitative profiling of protein acylation: Compare changes in protein acylation across different cellular states or in response to stimuli.

-

Studying the dynamics of protein acylation: Investigate the turnover rates of acylation on specific proteins.

-

Screening for inhibitors of enzymes involved in acylation: Identify compounds that modulate the activity of acyltransferases.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with 9-Decynoic Acid

Materials:

-

Mammalian cells of interest (e.g., HeLa, HEK293T)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

9-Decynoic acid

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare a stock solution of 9-decynoic acid (e.g., 10 mM in DMSO).

-

Culture mammalian cells to approximately 70-80% confluency.

-

On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired final concentration of 9-decynoic acid (typically 25-100 µM). A vehicle control (DMSO only) should be run in parallel.

-

Incubate the cells for 4-16 hours under standard cell culture conditions (37°C, 5% CO2).

-

After incubation, wash the cells twice with cold PBS to remove excess 9-decynoic acid.

-

Harvest the cells by scraping or trypsinization.

-

The labeled cell pellet can be stored at -80°C or used immediately for cell lysis and subsequent analysis.

Protocol 2: Cell Lysis and Protein Quantification

Materials:

-

Labeled cell pellet

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

Procedure:

-

Resuspend the cell pellet in an appropriate volume of cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (clarified lysate) to a new tube.

-

Determine the protein concentration of the lysate using a BCA protein assay.

-

Normalize all samples to the same protein concentration for downstream applications.

Protocol 3: Click Chemistry Reaction for Biotin Tagging

Materials:

-

Normalized protein lysate (1-2 mg/mL)

-

Biotin-azide (e.g., Biotin-PEG4-Azide)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO4)

-

SDS-PAGE loading buffer

Procedure:

-

In a microcentrifuge tube, combine the following in order:

-

Protein lysate (e.g., 500 µg in 500 µL)

-

Biotin-azide (to a final concentration of 100 µM)

-

TCEP (to a final concentration of 1 mM, freshly prepared)

-

TBTA (to a final concentration of 100 µM)

-

-

Vortex briefly to mix.

-

Add CuSO4 to a final concentration of 1 mM.

-

Incubate the reaction at room temperature for 1 hour with gentle rotation.

-

Quench the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

The sample is now ready for SDS-PAGE and western blot analysis or for enrichment.

Protocol 4: Enrichment of Acylated Proteins and Mass Spectrometry Analysis

Materials:

-

Biotin-tagged protein lysate

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with 0.1% SDS)

-

Elution buffer (e.g., SDS-PAGE loading buffer with excess biotin)

-

Trypsin

-

Mass spectrometer

Procedure:

-

Incubate the biotin-tagged lysate with streptavidin-agarose beads for 2 hours at room temperature with rotation.

-

Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in elution buffer.

-

Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue staining.

-

Excise the entire protein lane and perform in-gel trypsin digestion.

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify and quantify the acylated proteins using a suitable proteomics software pipeline (e.g., MaxQuant).

Data Presentation

The following table represents a sample dataset of proteins identified and quantified in a hypothetical experiment comparing a control cell line to a treated cell line using 9-decynoic acid labeling.

| Protein ID | Gene Name | Fold Change (Treated/Control) | p-value | Function |

| P04049 | GNAS1 | 2.5 | 0.001 | G-protein signaling |

| P63000 | GNAI1 | 2.1 | 0.005 | G-protein signaling |

| P11362 | HRAS | 1.8 | 0.012 | Small GTPase signaling |

| P62805 | YWHAZ | -1.5 | 0.021 | Signal transduction |

| Q06830 | FASN | 1.3 | 0.045 | Fatty acid synthesis |

Visualizations

Caption: Experimental workflow for protein acylation profiling.

Caption: G-protein signaling pathway involving acylated Gα subunits.

Application Notes and Protocols: Synthesis of Protein Conjugates using 9-Decynoic Acid, 10-Bromo-

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of advanced therapeutics, diagnostic tools, and research reagents. A key strategy for achieving this is through bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] This reaction is highly specific, efficient, and biocompatible, making it ideal for creating stable protein conjugates.[1][3] This document provides detailed protocols for the use of 9-Decynoic acid, 10-bromo-, a bifunctional linker, to introduce a terminal alkyne onto a protein, followed by conjugation to an azide-bearing molecule of interest.

9-Decynoic acid, 10-bromo- is a versatile reagent designed for a two-step protein modification strategy. The carboxylic acid moiety allows for initial covalent attachment to amine groups on the protein surface (e.g., lysine residues) via amide bond formation. The terminal alkyne at the other end of the molecule then serves as a handle for the subsequent CuAAC reaction. The bromo- functionality offers potential for further modifications, such as conversion to an azide, although this protocol will focus on the direct use of the alkyne. This approach allows for the precise and stable conjugation of a wide variety of molecules, including fluorophores, small molecule drugs, and other proteins, to a target protein.

Experimental Workflow

The overall experimental workflow for protein conjugation using 9-Decynoic acid, 10-bromo- involves two main stages: protein modification with the linker and the subsequent copper-catalyzed click chemistry reaction.

Caption: A schematic overview of the two-stage process for protein conjugation.

Quantitative Data Summary

The efficiency of both the protein modification and the subsequent click chemistry reaction can be assessed using various analytical techniques such as mass spectrometry, SDS-PAGE, and UV-Vis spectroscopy (for fluorescently tagged conjugates). The following table summarizes typical quantitative data obtained during the conjugation process.

| Parameter | Typical Value | Method of Determination |

| Linker Incorporation | ||

| Molar ratio of Linker:Protein | 10:1 to 20:1 | N/A |

| Degree of Labeling (DOL) | 1-3 alkynes per protein | Mass Spectrometry (MALDI-TOF or ESI-MS) |

| Click Chemistry Conjugation | ||

| Molar ratio of Azide:Alkyne | 2:1 to 5:1 | N/A |

| Conjugation Efficiency | >90% | SDS-PAGE with in-gel fluorescence, HPLC |

| Final Product | ||

| Purity of Protein Conjugate | >95% | Size Exclusion Chromatography (SEC), SDS-PAGE |

| Yield of Purified Conjugate | 50-70% | UV-Vis Spectroscopy (protein and dye absorbance) |

Experimental Protocols

Materials and Reagents

-

Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

9-Decynoic acid, 10-bromo-

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Azide-containing molecule of interest (e.g., Azide-fluorophore)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Desalting columns (e.g., PD-10)

-

Reaction tubes

Protocol 1: Modification of Protein with 9-Decynoic acid, 10-bromo-

This protocol describes the covalent attachment of the alkyne linker to the target protein via amide bond formation.

-

Preparation of Reagents:

-

Dissolve the target protein in PBS at a concentration of 1-5 mg/mL.

-

Prepare a 100 mM stock solution of 9-Decynoic acid, 10-bromo- in DMF or DMSO.

-

Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.

-

-

Activation of the Linker:

-

In a microcentrifuge tube, combine 10 equivalents of the 9-Decynoic acid, 10-bromo- stock solution with 10 equivalents of EDC and 10 equivalents of NHS relative to the molar amount of the protein.

-

Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

-

Protein Reaction:

-

Add the activated linker solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

-

-

Purification of Alkyne-Modified Protein:

-

Remove the excess unreacted linker and byproducts by passing the reaction mixture through a desalting column (e.g., PD-10) pre-equilibrated with PBS.

-

Collect the protein-containing fractions. The concentration of the alkyne-modified protein can be determined by a protein assay (e.g., BCA assay).

-

The degree of labeling can be confirmed by mass spectrometry.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the alkyne-modified protein with an azide-containing molecule.

-

Preparation of Click Chemistry Reagents:

-

Prepare a 10 mM stock solution of the azide-containing molecule in DMSO or water.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

-

Prepare a 50 mM stock solution of the copper-chelating ligand (THPTA or TBTA) in water or DMSO.

-

-

Click Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 µM in PBS.

-

Add the azide-containing molecule to the protein solution at a 2-5 fold molar excess over the protein.

-

In a separate tube, premix the CuSO₄ and the ligand. Add this premixed solution to the protein-azide mixture to a final copper concentration of 50-100 µM.[4]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[4]

-

-

Reaction Incubation:

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction progress can be monitored by SDS-PAGE if a fluorescent azide is used.

-

-

Purification of the Protein Conjugate:

-

Purify the final protein conjugate from excess reagents using a desalting column or size-exclusion chromatography.

-

The purity and identity of the conjugate can be confirmed by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.

-

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the CuAAC reaction mechanism, which is central to the conjugation process.

Caption: The catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

References

Application Notes and Protocols: 9-Decynoic acid, 10-bromo- for Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Decynoic acid, 10-bromo- is a novel bifunctional chemical probe with potential applications in live-cell imaging and chemical biology. This molecule incorporates a terminal alkyne group, a key feature for bioorthogonal chemistry, and a terminal bromo group, which can serve as a reactive handle for protein labeling or as a recognition element for specific enzymes. Its ten-carbon chain allows for incorporation into cellular membranes and metabolic pathways. These application notes provide a comprehensive overview of the potential uses of 9-Decynoic acid, 10-bromo- in live-cell imaging, including detailed protocols for its application and data analysis.

Potential Applications

-

Metabolic Labeling and Imaging: The decynoic acid backbone can be metabolized by cells and incorporated into fatty acid pathways. The terminal alkyne then allows for visualization of these modified molecules via click chemistry with fluorescent azide reporters.

-

Protein Acylation Studies: As a fatty acid analogue, 9-Decynoic acid, 10-bromo- can be used to study protein acylation, a critical post-translational modification. The alkyne tag enables the subsequent identification and visualization of acylated proteins.

-

Enzyme Activity Probes: The bromo-alkyne functionality could potentially be used to target specific enzymes, such as dehalogenases or certain transferases, allowing for the imaging of their activity in live cells.

-

Drug Delivery and Targeting: The unique chemical handles of this molecule could be exploited for targeted drug delivery systems, where the bromo group might interact with specific cellular targets.

Physicochemical Properties and Handling

| Property | Value | Reference |

| Molecular Formula | C10H15BrO2 | N/A |

| Molecular Weight | 247.13 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO, DMF, and ethanol | N/A |

| Storage | Store at -20°C, protect from light and moisture | N/A |

Note: The user should independently verify these properties as this is a novel compound for this application.

Experimental Protocols

Protocol 1: General Metabolic Labeling of Lipids in Live Cells

This protocol describes a general method for labeling cellular lipids using 9-Decynoic acid, 10-bromo- and subsequent visualization via click chemistry.

Materials:

-

9-Decynoic acid, 10-bromo-

-

Mammalian cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click chemistry reaction buffer (e.g., Click-iT™ Cell Reaction Buffer Kit)

-

Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on a suitable imaging dish or plate and allow them to adhere overnight.

-

Probe Incubation: Prepare a stock solution of 9-Decynoic acid, 10-bromo- in DMSO. Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 10-50 µM). Remove the old medium from the cells and add the medium containing the probe. Incubate for 4-24 hours.

-

Cell Fixation: After incubation, wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Cell Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Click Reaction: Wash the cells twice with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide probe. Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

-

Staining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Wash twice with PBS and mount the coverslip with an appropriate mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Expected Results:

Fluorescent signal should be observed in cellular compartments where lipids are synthesized and stored, such as the endoplasmic reticulum, lipid droplets, and cellular membranes.

Protocol 2: Identification of Acylated Proteins

This protocol outlines a method to identify proteins acylated with 9-Decynoic acid, 10-bromo-.

Materials:

-

Materials from Protocol 1

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Azide-biotin conjugate

-

Streptavidin-agarose beads

-

SDS-PAGE gels and Western blotting reagents

-

Antibody against protein of interest (for verification)

Procedure:

-

Metabolic Labeling: Follow steps 1 and 2 from Protocol 1.

-

Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Click Reaction with Azide-Biotin: Perform a click reaction on the cell lysate using an azide-biotin conjugate to tag the acylated proteins with biotin.

-

Affinity Purification: Use streptavidin-agarose beads to pull down the biotin-tagged proteins.

-

Elution and Analysis: Elute the bound proteins and analyze them by SDS-PAGE and Western blotting or mass spectrometry to identify the acylated proteins.

Data Presentation

Table 1: Hypothetical Fluorescence Intensity Data for Metabolic Labeling

| Cell Line | Probe Concentration (µM) | Incubation Time (h) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |

| HeLa | 10 | 4 | 150.5 | 15.2 |

| HeLa | 25 | 4 | 320.8 | 25.7 |

| HeLa | 50 | 4 | 580.1 | 42.3 |

| A549 | 25 | 4 | 280.4 | 21.9 |

| A549 | 25 | 12 | 610.9 | 55.1 |

| A549 | 25 | 24 | 950.2 | 78.6 |

Table 2: Hypothetical Protein Acylation Targets Identified by Mass Spectrometry

| Protein ID | Protein Name | Function | Cellular Localization |

| P04035 | Annexin A2 | Calcium-dependent phospholipid binding | Cytoplasm, Plasma Membrane |

| P60709 | Actin, cytoplasmic 1 | Cytoskeleton | Cytoskeleton |

| P02768 | Albumin | Carrier protein | Extracellular |

Visualizations

Caption: Experimental workflow for live-cell imaging and proteomics using 9-Decynoic acid, 10-bromo-.

Caption: Putative cellular metabolic pathway of 9-Decynoic acid, 10-bromo-.

Conclusion

9-Decynoic acid, 10-bromo- represents a promising new tool for chemical biologists and drug discovery scientists. Its dual functionality allows for a range of applications in live-cell imaging, from tracking lipid metabolism to identifying novel protein-drug interactions. The protocols provided herein serve as a starting point for researchers to explore the utility of this probe in their specific experimental systems. Further optimization of probe concentration, incubation time, and imaging conditions will be necessary to achieve the best results for each application.

Application Notes and Protocols for Mass Spectrometry-based Proteomic Profiling using 9-Decynoic acid, 10-bromo- Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed workflow for the application of 9-Decynoic acid, 10-bromo- probes in mass spectrometry-based proteomics. This chemical probe is a valuable tool for activity-based protein profiling (ABPP), a powerful strategy to identify and quantify the active state of enzymes within a complex proteome. The probe contains a terminal alkyne group for bioorthogonal click chemistry and a reactive bromo-group that can covalently modify specific amino acid residues in enzyme active sites. This allows for the enrichment and subsequent identification of probe-labeled proteins by mass spectrometry, providing insights into enzyme function, drug-target engagement, and biomarker discovery.

Principle of the Workflow

The workflow leverages the unique chemical features of the 9-Decynoic acid, 10-bromo- probe. The bromo-group acts as a reactive group that forms a covalent bond with nucleophilic residues in the active site of certain enzymes. The terminal alkyne serves as a handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This allows for the attachment of a reporter tag, such as biotin for enrichment or a fluorophore for visualization, after the probe has labeled its protein targets. The biotinylated proteins are then enriched using streptavidin beads, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.

Experimental Protocols

Cell Culture and Treatment with 9-Decynoic acid, 10-bromo- Probe

-

Cell Seeding: Plate cells (e.g., HeLa, HEK293T) in appropriate cell culture dishes and grow to 70-80% confluency.

-

Probe Preparation: Prepare a stock solution of 9-Decynoic acid, 10-bromo- probe in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

-

Cell Treatment: On the day of the experiment, dilute the probe stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 10-100 µM).

-